

# In vivo effects of SR 142948 on dopamine and glutamate signaling

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on the In Vivo Effects of **SR 142948** on Dopamine and Glutamate Signaling

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

**SR 142948** is a potent, selective, and orally active non-peptide antagonist for neurotensin (NT) receptors.[1] As a second-generation antagonist, it demonstrates a broader spectrum of activity than its predecessor, SR 48692, making it a critical tool for investigating the complex roles of neurotensin signaling in the central nervous system.[1][2] This document provides a comprehensive overview of the in vivo effects of **SR 142948**, with a specific focus on its modulation of dopamine and glutamate signaling pathways. We will detail its mechanism of action, summarize key quantitative findings from preclinical studies, outline experimental protocols, and visualize the underlying neurobiological pathways.

## **Core Compound Profile: SR 142948**

**SR 142948** is a highly potent antagonist with nanomolar affinity for neurotensin receptors, capable of displacing first-generation antagonists like SR 48692.[1] Its favorable pharmacokinetic properties, including oral bioavailability and good brain penetration, have established it as a valuable research compound for exploring the therapeutic potential of neurotensin receptor modulation.[1]



## **Modulation of Dopamine Signaling**

Neurotensin plays a significant neuromodulatory role in the mesolimbic and nigrostriatal dopamine systems. **SR 142948** has been instrumental in elucidating this relationship, particularly revealing that endogenous neurotensin exerts a down-regulating effect on dopamine efflux in the nucleus accumbens (NAcc).[2]

### In Vivo Effects on Dopamine Efflux

Studies using in vivo electrochemistry in rats have shown that **SR 142948**'s effects are highly dependent on the baseline state of dopaminergic activity:

- Under Basal Conditions: SR 142948 alone does not significantly alter tonic or electricallyevoked dopamine efflux in the NAcc or striatum.[2]
- Interaction with Antipsychotics: The compound dose-dependently potentiates the increase in basal dopamine levels induced by the D2 receptor antagonist haloperidol (50 μg/kg, i.p.) in the NAcc, an effect not observed in the striatum.[2] It also enhances haloperidol's facilitation of electrically evoked dopamine release.[2]
- Interaction with Dopamine Agonists: Pre-treatment with SR 142948 alters the effects of the dopamine agonist apomorphine on basal dopamine levels in the NAcc.[2]
- Modulation of Neurotensin-Evoked Dopamine Release: When neurotensin is injected into the
  ventral tegmental area (VTA), it typically increases dopamine efflux in the NAcc. Local coapplication of SR 142948 into the VTA dose-dependently blocks this effect.[3] This highlights
  a direct antagonism at the level of the dopamine neuron cell bodies.
- Attenuation of Psychostimulant Effects: SR 142948 has been shown to block the behavioral
  effects of stimulants like amphetamine and MDMA, suggesting that neurotensin signaling is
  involved in the mechanism of action of these drugs.[4]

# Data Presentation: In Vivo Effects on Dopamine Signaling



| Experiment al Condition            | Animal<br>Model      | Brain<br>Region      | SR 142948<br>Effect                                             | Quantitative<br>Data | Reference |
|------------------------------------|----------------------|----------------------|-----------------------------------------------------------------|----------------------|-----------|
| Basal<br>Dopamine<br>Efflux        | Anesthetized<br>Rats | NAcc,<br>Striatum    | No effect on<br>tonic or<br>evoked efflux                       | -                    | [2]       |
| Haloperidol<br>(50 μg/kg,<br>i.p.) | Anesthetized<br>Rats | Nucleus<br>Accumbens | Potentiates Haloperidol- induced increase in basal DA level     | Dose-<br>dependent   | [2]       |
| NT Injection in VTA                | Anesthetized<br>Rats | Nucleus<br>Accumbens | Blocks NT-<br>evoked DA<br>efflux (local<br>VTA<br>application) | Dose-<br>dependent   | [3]       |
| Amphetamine                        | -                    | -                    | Attenuates<br>hyperactivity                                     | -                    |           |
| Apomorphine                        | Anesthetized<br>Rats | Nucleus<br>Accumbens | Affects apomorphine' s effect on basal DA levels                | -                    | [2]       |

## **Experimental Protocols: In Vivo Dopamine Measurement**

Methodology: In Vivo Electrochemistry This technique was employed to monitor real-time changes in dopamine efflux in the brains of anesthetized, pargyline-treated rats.[2]

- Animal Preparation: Rats are anesthetized and treated with pargyline to prevent monoamine degradation.
- Electrode Implantation: Carbon fiber electrodes are implanted into the target brain region (e.g., nucleus accumbens or striatum).



- Data Acquisition:
  - Differential Pulse Amperometry (DPA): Used to monitor dopamine efflux evoked by electrical stimulation (e.g., 20 Hz for 10 seconds).
  - Differential Normal Pulse Voltammetry (DNPV): Used to measure variations in the basal (tonic) levels of extracellular dopamine.
- Drug Administration: SR 142948 and other pharmacological agents (e.g., haloperidol, apomorphine) are administered systemically (i.p.) or locally.

## **Visualization: Dopamine Signaling Pathway**





Click to download full resolution via product page

Caption: SR 142948 blocks neurotensin receptors on VTA dopamine neurons.

## **Modulation of Glutamate Signaling**

The interaction between neurotensin and the glutamate system is crucial for synaptic plasticity and overall neuronal excitability. Research indicates that neurotensin can inhibit glutamate transmission in key brain regions.[5] By blocking this action, **SR 142948** can disinhibit glutamatergic pathways.

#### In Vivo Effects on Glutamate Transmission

- Disinhibition of Glutamate Release: Neurotensin has been shown to reduce glutamatergic
  transmission onto VTA dopamine neurons via a mechanism involving the retrograde release
  of the endocannabinoid 2-AG.[5] As a neurotensin receptor antagonist, SR 142948 is
  expected to block this inhibitory effect, thereby preventing the neurotensin-induced
  suppression of glutamate release.
- Striatal Glutamate Regulation: In the dorsolateral striatum, neurotensin also reduces
  glutamate transmission through endocannabinoid signaling. Antagonism by SR 142948
  would counteract this effect, potentially increasing glutamate availability at corticostriatal
  synapses.

Data Presentation: In Vivo Effects on Glutamate Signaling



| Experiment al Condition                | Animal<br>Model       | Brain<br>Region          | SR 142948<br>Effect<br>(Inferred)                   | Mechanism                                                | Reference |
|----------------------------------------|-----------------------|--------------------------|-----------------------------------------------------|----------------------------------------------------------|-----------|
| Neurotensin-<br>mediated<br>inhibition | Mouse Brain<br>Slices | VTA                      | Blocks<br>inhibition of<br>glutamate<br>inputs      | Prevents NT-<br>induced<br>endocannabi<br>noid release   | [5]       |
| Neurotensin-<br>mediated<br>inhibition | -                     | Dorsolateral<br>Striatum | Blocks<br>reduction in<br>glutamate<br>transmission | Prevents NT-<br>induced<br>endocannabi<br>noid signaling |           |

## Experimental Protocols: Glutamate Synaptic Transmission

Methodology: In Vitro Electrophysiology (Brain Slices) This technique is used to measure synaptic inputs onto specific neurons.

- Slice Preparation: Brains are sectioned into thin slices containing the region of interest (e.g., VTA).
- Recording: Patch-clamp recordings are made from identified dopamine neurons to measure excitatory postsynaptic currents (EPSCs), which are mediated by glutamate.
- Pharmacology: Neurotensin is bath-applied to the slice to observe its effect on glutamatemediated EPSCs. Subsequently, SR 142948 is applied to determine if it can block the effects of neurotensin.

## Visualization: Glutamate Signaling Pathway





Click to download full resolution via product page

Caption: SR 142948 blocks NT-induced retrograde inhibition of glutamate release.

## **Integrated Dopamine-Glutamate Crosstalk**







The profound effects of **SR 142948** stem from its ability to modulate the intricate balance between dopamine and glutamate, two neurotransmitter systems that are fundamentally linked. Neurotensin acts as a key regulator at the intersection of these pathways. By antagonizing neurotensin receptors, **SR 142948** disrupts this regulation, leading to significant downstream consequences for neuronal circuit function and behavior. For instance, in the VTA, **SR 142948** can simultaneously block neurotensin's excitatory effects on dopamine neuron firing and disinhibit glutamatergic inputs onto those same neurons. This dual action underscores the compound's complex pharmacological profile.

Visualization: Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for in vivo electrochemical studies of SR 142948.



#### **Conclusion and Future Directions**

**SR 142948** is an indispensable pharmacological tool that has significantly advanced our understanding of neurotensin's role in modulating dopamine and glutamate signaling. Its ability to potentiate the effects of dopamine antagonists in the nucleus accumbens while blocking the direct effects of neurotensin in the VTA reveals a complex, region-specific regulation of the dopamine system.[2][3] Furthermore, its inferred ability to disinhibit glutamate transmission adds another layer to its mechanism of action.[5]

For drug development professionals, these findings suggest that neurotensin receptor antagonists could represent a novel therapeutic class for disorders characterized by dysregulated dopamine and glutamate function, such as schizophrenia or substance use disorders. Future in vivo research should aim to further quantify the effects of **SR 142948** on glutamate release using techniques like in vivo microdialysis and explore its effects in validated animal models of these neuropsychiatric conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous neurotensin down-regulates dopamine efflux in the nucleus accumbens as revealed by SR-142948A, a selective neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotensin receptor antagonist SR 142948A blocks the efflux of dopamine evoked in nucleus accumbens by neurotensin ejection into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-142948 [medbox.iiab.me]
- 5. Neurotensin inhibits glutamate-mediated synaptic inputs onto ventral tegmental area dopamine neurons through the release of the endocannabinoid 2-AG PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [In vivo effects of SR 142948 on dopamine and glutamate signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663775#in-vivo-effects-of-sr-142948-on-dopamineand-glutamate-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com